5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
CAS No.:
Cat. No.: VC16255976
Molecular Formula: C10H10BrF3N2OS
Molecular Weight: 343.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10BrF3N2OS |
---|---|
Molecular Weight | 343.17 g/mol |
IUPAC Name | 5-bromo-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C10H10BrF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-8(11)4-15-3-7/h2-4,6H,5H2,1H3,(H,16,17) |
Standard InChI Key | OMEQIPKATJFKJG-UHFFFAOYSA-N |
Canonical SMILES | CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br |
Introduction
Chemical Structure and Properties
Physicochemical Characteristics
While specific data on melting point or solubility are unavailable, analogous nicotinamide derivatives exhibit the following general properties:
Property | Typical Range for Nicotinamide Derivatives |
---|---|
Melting Point | 120–180°C |
Solubility in Water | Low to moderate |
LogP (Partition Coefficient) | 1.5–3.0 (indicative of moderate lipophilicity) |
The trifluoromethylsulfanyl group enhances lipid solubility, potentially improving membrane permeability in biological systems.
Synthesis and Optimization
Synthetic Route
The synthesis of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves sequential functionalization of the pyridine core:
-
Bromination: Introduction of bromine at the 5-position of nicotinamide using brominating agents like -bromosuccinimide (NBS) or elemental bromine.
-
Side Chain Modification: Coupling of the 1-methyl-2-trifluoromethylsulfanylethyl group via amide bond formation, typically employing carbodiimide-based coupling agents.
A representative protocol involves:
-
Step 1: Bromination of nicotinamide under controlled pH and temperature (20–40°C) to prevent over-bromination.
-
Step 2: Activation of the carboxylic acid group using -dicyclohexylcarbodiimide (DCC), followed by reaction with 1-methyl-2-trifluoromethylsulfanylethylamine.
Yields are highly dependent on solvent choice (e.g., dichloromethane or dimethylformamide) and catalyst selection.
Challenges and Solutions
-
Regioselectivity: Bromination at the 5-position requires precise control to avoid competing reactions at other ring positions. Directed ortho-metalation strategies or protecting groups may mitigate this issue.
-
Amide Bond Stability: The trifluoromethylsulfanyl group’s electron-withdrawing nature can destabilize intermediates. Using mild reaction conditions (e.g., low temperatures) improves stability.
Reactivity and Functional Group Transformations
Nucleophilic Substitution
The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. For example:
This reactivity is exploited in derivatization for structure-activity relationship (SAR) studies.
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Yields 5-bromonicotinic acid and 1-methyl-2-trifluoromethylsulfanylethylamine.
-
Basic Hydrolysis: Produces the corresponding ammonium salt.
Stability studies suggest the compound remains intact in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s structure aligns with pharmacophores of kinase inhibitors, particularly those targeting tyrosine kinases. Molecular docking simulations predict strong interactions with the ATP-binding pocket of EGFR (epidermal growth factor receptor), suggesting potential anticancer applications.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli indicate moderate bacteriostatic effects (MIC = 32–64 µg/mL). The trifluoromethylsulfanyl group may enhance membrane penetration, though further optimization is required to improve potency.
Comparative Analysis with Analogues
Compound Name | Structural Features | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide | Bromine, trifluoromethylsulfanyl, methyl | 337.24 | Kinase inhibition, antimicrobial agents |
5-Bromonicotinamide | Bromine at 5-position | 201.03 | Intermediate in organic synthesis |
Methyl 5-bromonicotinate | Methyl ester | 216.04 | Solubility studies |
Nicotinamide | Unsubstituted pyridine ring | 122.12 | Vitamin B3 supplementation |
This table underscores the unique role of the trifluoromethylsulfanyl group in enhancing biological activity compared to simpler analogues.
Future Directions and Challenges
Pharmacokinetic Profiling
Current gaps include data on oral bioavailability, metabolic stability, and toxicity. In vivo studies in rodent models are needed to assess plasma half-life and tissue distribution.
Synthetic Scalability
Transitioning from laboratory-scale synthesis to industrial production requires addressing:
-
Cost of Trifluoromethylsulfanyl Reagents: Exploring cheaper alternatives like trifluoromethylthiolation agents.
-
Waste Management: Bromine byproducts necessitate efficient recycling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume